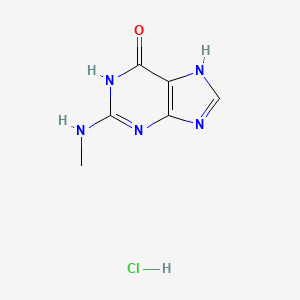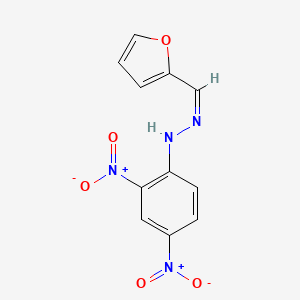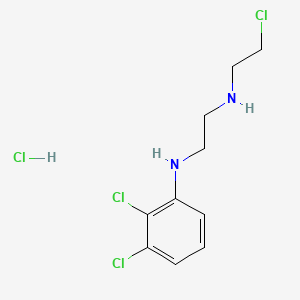![molecular formula C19H16Cl2N2O4 B13843638 4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dichloropyridinyl group, an oxoindole moiety, and a spirocyclohexane ring system. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.
Coupling with an indole derivative: The dichloropyridinyl intermediate is then coupled with an indole derivative under basic conditions to form the desired spirocyclic structure.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes, particularly those requiring specific functional groups and structural features.
Wirkmechanismus
The mechanism of action of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride: This compound shares the dichloropyridinyl group but lacks the spirocyclic structure and oxoindole moiety.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar pyridinyl group but differs in the overall structure and functional groups.
The unique combination of functional groups and structural features in 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H16Cl2N2O4 |
|---|---|
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
CZKCQEAQCVKSAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






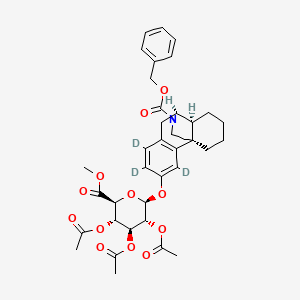
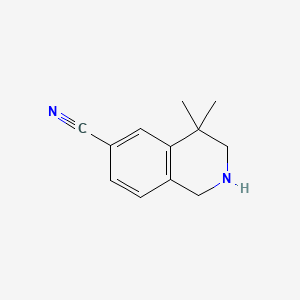
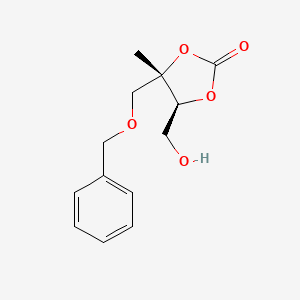
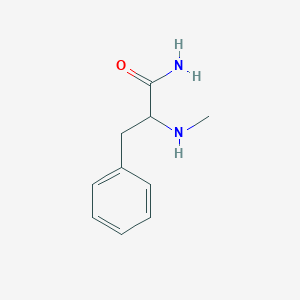
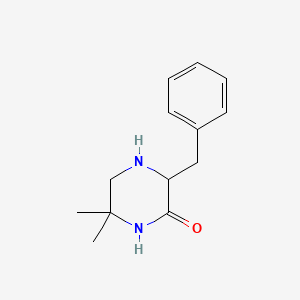

![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
